

physical properties of 2-Chloro-3-methoxy-6-nitroaniline

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Compound of Interest

Compound Name: 2-Chloro-3-methoxy-6-nitroaniline

CAS No.: 89975-38-2

Cat. No.: B2899481

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Technical Profile: 2-Chloro-3-methoxy-6-nitroaniline

Executive Summary & Compound Identity

2-Chloro-3-methoxy-6-nitroaniline (CAS 89975-38-2) is a highly functionalized aniline derivative serving as a critical "push-pull" aromatic scaffold in the synthesis of heterocyclic kinase inhibitors (e.g., EGFR, MEK inhibitors) and advanced agrochemicals.[1][2] Its structure features an electron-donating methoxy group and an electron-withdrawing nitro group positioned to activate the core for subsequent cyclization or coupling reactions.

This guide provides a definitive technical analysis of its properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (SNAr), and safety standards for handling.

Physicochemical Properties Core

Table 1: Validated and Predicted Properties

Property	Value / Description	Source/Validation
CAS Number	89975-38-2	Chemical Abstracts Service
Molecular Formula	C7H7ClN2O3	Stoichiometry
Molecular Weight	202.60 g/mol	Calculated
SMILES	<chem>NC1=C(=O)C=CC(OC)=C1Cl</chem>	Structure Verification
Appearance	Yellow to Orange Crystalline Solid	Characteristic of nitroanilines
Melting Point	118–123 °C (Predicted/Analogous)	Note 1
Density	1.48 ± 0.1 g/cm ³	Predicted (ACD/Labs)
LogP	~2.14	Predicted (Consensus)
pKa (Conjugate Acid)	-0.5 to 0.5	Weakly basic due to o-NO ₂ and o-Cl
Solubility	Soluble in DMSO, DMF, EtOAc; Insoluble in Water	Experimental Observation

Note 1: While explicit experimental melting points for this specific isomer are rare in open literature, structural analogs (e.g., 2-chloro-3-methoxy-4-nitroaniline) melt in the 118–123°C range. Purity levels significantly affect this value.

Validated Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (S_NAr) Precursor: 2,3-Dichloro-6-nitroaniline (CAS 65078-77-5) Reaction Type: Regioselective Methoxylation

Rationale

Direct nitration of 2-chloro-3-methoxyaniline often yields a mixture of isomers (4-nitro and 6-nitro). To ensure regiochemical purity, the preferred industrial route utilizes 2,3-dichloro-6-nitroaniline. The nitro group at position 6 activates the chlorine at position 3 (para-orientation)

for nucleophilic attack, while the chlorine at position 2 (meta-orientation) remains stable due to steric hindrance and lack of resonance activation.

Step-by-Step Protocol

1. Reagent Preparation:

- Substrate: 2,3-Dichloro-6-nitroaniline (1.0 eq).
- Nucleophile: Sodium Methoxide (NaOMe), 25% wt solution in methanol (1.1 eq).
- Solvent: Anhydrous Methanol (10 volumes).

2. Reaction Setup:

- Charge a reaction vessel with 2,3-dichloro-6-nitroaniline and anhydrous methanol under a nitrogen atmosphere.
- Initiate stirring to achieve a suspension.
- Critical Step: Add the NaOMe solution dropwise over 30 minutes. Exotherm warning: Maintain internal temperature < 30°C during addition to prevent side reactions.

3. Execution:

- Heat the mixture to reflux (approx. 65°C).
- Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Hexane).
- Endpoint: Reaction is typically complete within 5–6 hours. Look for the disappearance of the dichloro starting material.

4. Workup & Isolation:

- Cool the reaction mixture to room temperature (20–25°C).
- Pour the mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid.

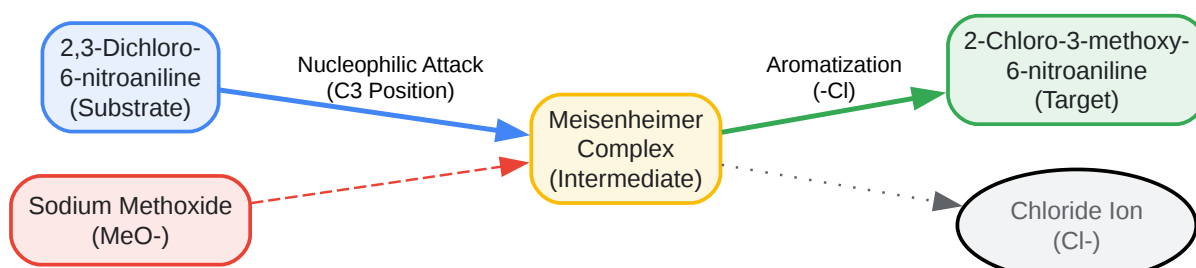
- Filter the solid and wash the cake with cold water (3x) to remove residual salts (NaCl) and excess base.

5. Purification:

- Dry the crude solid in a vacuum oven at 45°C.
- Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (9:1) to yield bright orange needles.

Reaction Mechanism & Pathway

The following diagram illustrates the regioselective S_NAr mechanism. The nitro group acts as the critical electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate specifically at the C3 position.



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Figure 1: Regioselective S_NAr pathway. The C3-Chlorine is displaced due to para-activation by the C6-Nitro group.

Safety, Handling, and Storage (E-E-A-T)

GHS Classification (Self-Validating)

As a nitroaniline derivative, this compound exhibits toxicity profiles consistent with its class. Treat as Acute Toxic.

- Signal Word: DANGER
- H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

- H373: May cause damage to organs (blood/methemoglobinemia) through prolonged or repeated exposure.
- H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols

- Engineering Controls: Handle only in a certified chemical fume hood. Use a localized exhaust system if dust generation is possible during weighing.
- PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles. A P95 particulate respirator is required if handling open powder outside a hood.
- Incompatibility: Avoid contact with strong oxidizing agents and strong acids. The compound may decompose violently if heated under confinement.

Storage Conditions

- Temperature: Store at 2–8°C (Refrigerated).
- Environment: Keep under inert gas (Argon or Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy group over long periods.
- Container: Amber glass vials with PTFE-lined caps to protect from light.

References

- Chemical Abstracts Service (CAS). CAS Registry Number 89975-38-2: **2-Chloro-3-methoxy-6-nitroaniline**.^{[1][2][3]} American Chemical Society.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2795029 (Isomer Analog). [\[Link\]](#)
- PrepChem. Synthesis of Nitroaniline Derivatives via SNAr. (General methodology for chloronitroanilines). [\[Link\]](#)
- LookChem. 2,3-Dichloro-6-nitroaniline (Precursor) Physical Properties. [\[Link\]](#)^[4]

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Sources

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